molecular formula C24H33FN3O4+ B13852735 (R)-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide

(R)-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide

Katalognummer: B13852735
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: JPBQFGVACFNCMG-LJQANCHMSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenyl and acetamide groups, and the incorporation of the fluoro and methoxy substituents. Common reagents used in these reactions include:

    Phenyl Grignard reagents:

    Acyl chlorides: for the formation of the acetamide group.

    Fluorinating agents:

    Methoxylation reagents: like sodium methoxide for the methoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide is studied for its unique structural properties and reactivity. It can serve as a model compound for studying piperazine derivatives.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Industry

In industry, the compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-chlorophenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide
  • ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide

Uniqueness

Compared to similar compounds, ®-N-(2,6-Dimethylphenyl)-2-(4-(3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)acetamide may exhibit unique pharmacological properties due to the presence of the fluoro and methoxy substituents. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Eigenschaften

Molekularformel

C24H33FN3O4+

Molekulargewicht

446.5 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-2-[4-[(2R)-3-(2-fluoro-6-methoxyphenoxy)-2-hydroxypropyl]piperazin-1-ium-1-yl]acetamide

InChI

InChI=1S/C24H32FN3O4/c1-17-6-4-7-18(2)23(17)26-22(30)15-28-12-10-27(11-13-28)14-19(29)16-32-24-20(25)8-5-9-21(24)31-3/h4-9,19,29H,10-16H2,1-3H3,(H,26,30)/p+1/t19-/m1/s1

InChI-Schlüssel

JPBQFGVACFNCMG-LJQANCHMSA-O

Isomerische SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=C(C=CC=C3F)OC)O

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)CC(COC3=C(C=CC=C3F)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.